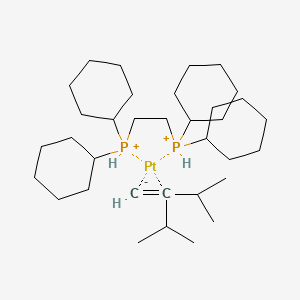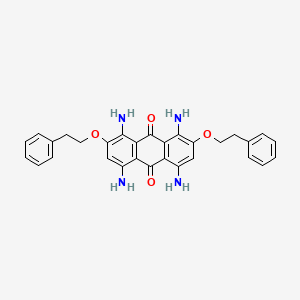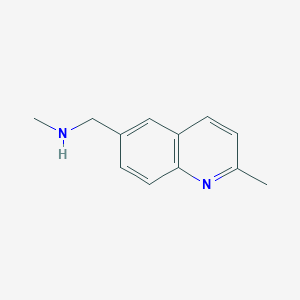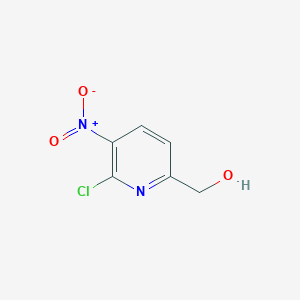
4-(3-Chloropropyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a chloropropyl substituent at the para position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,1’-biphenyl typically involves the reaction of 4-bromobiphenyl with 3-chloropropyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent attacks the bromine-substituted biphenyl, replacing the bromine atom with the chloropropyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Chloropropyl)-1,1’-biphenyl can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl-substituted biphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups, such as amines, thiols, or ethers.
Oxidation Reactions: Hydroxylated or carbonylated biphenyl compounds.
Reduction Reactions: Propyl-substituted biphenyl.
Applications De Recherche Scientifique
4-(3-Chloropropyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-1,1’-biphenyl and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular receptors or enzymes, leading to changes in cellular function. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloropropyl)phenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.
4-(3-Chloropropyl)morpholine: Contains a morpholine ring instead of a biphenyl structure.
4-(3-Chloropropylcarbamoyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(3-Chloropropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. The presence of the chloropropyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61221-46-3 |
|---|---|
Formule moléculaire |
C15H15Cl |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Cl/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
Clé InChI |
VUKYUQAHYMUFNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



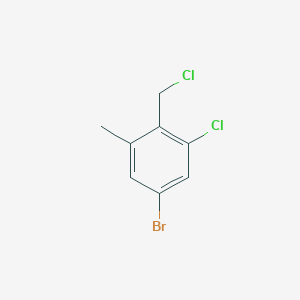
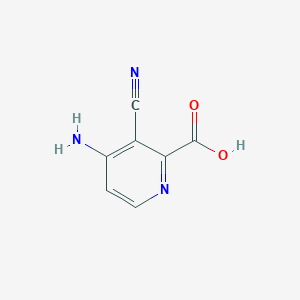
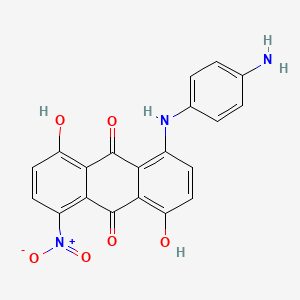
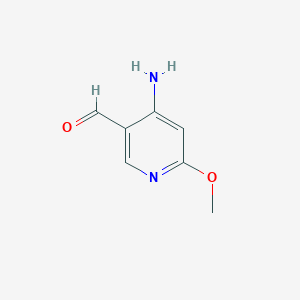
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)

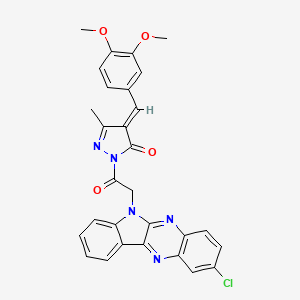
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

